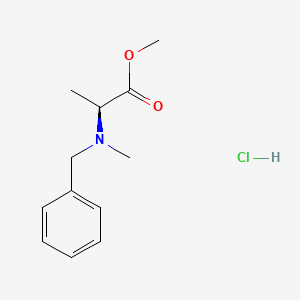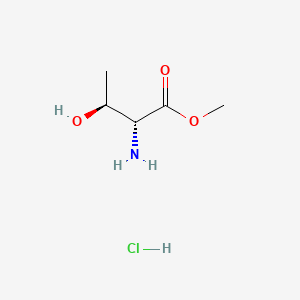
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid: is a complex organic compound that features a combination of amino, fluorenylmethoxycarbonyl (Fmoc), and thiophene groups. This compound is often used in peptide synthesis due to its protective Fmoc group, which is commonly employed in solid-phase peptide synthesis (SPPS).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene derivatives and fluorenylmethanol.
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The protected amino acid is then coupled with the thiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and control.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids.
Biology
In biological research, this compound can be used to synthesize peptides that are then studied for their biological activity. These peptides can be used in various assays to understand protein interactions, enzyme activity, and receptor binding.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. These peptides can act as therapeutic agents or as tools to study disease mechanisms.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for therapeutic use. It is also used in the development of diagnostic tools and in the production of peptide-based materials.
作用机制
The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.
相似化合物的比较
Similar Compounds
(2S)-3-Amino-2-(tert-butoxycarbonyl)-4-thiophen-3-ylbutanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S)-3-Amino-2-(benzyloxycarbonyl)-4-thiophen-3-ylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
The uniqueness of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid lies in its Fmoc protecting group, which is widely used in SPPS due to its stability and ease of removal under mild conditions. This makes it particularly useful for synthesizing complex peptides without damaging sensitive amino acid residues.
属性
CAS 编号 |
270263-01-9 |
|---|---|
分子式 |
C23H21NO4S |
分子量 |
407.48 |
IUPAC 名称 |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
同义词 |
Fmoc-L-β-HomoAla(3-thienyl)-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














